molecular formula C19H14N4OS B2767908 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1796947-27-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B2767908
CAS No.: 1796947-27-7
M. Wt: 346.41
InChI Key: XZZXBLALBRAQLR-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is a nitrogen-containing heterocyclic compound, and a thiazole ring, another heterocyclic structure containing sulfur and nitrogen atoms. The combination of these two moieties endows the compound with distinctive chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide typically involves the condensation of 2-(2-methylthiazol-4-yl)aniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide is unique due to its specific combination of the quinoxaline and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c1-12-22-18(11-25-12)14-4-2-3-5-15(14)23-19(24)13-6-7-16-17(10-13)21-9-8-20-16/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXBLALBRAQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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